(Z)2S,4R-Sacubitril is a pharmaceutical compound primarily used in the treatment of heart failure. It is an active ingredient in the medication known as sacubitril/valsartan, which combines a neprilysin inhibitor (sacubitril) with an angiotensin receptor blocker (valsartan). This combination is designed to enhance cardiac performance and reduce the risk of cardiovascular events.
Sacubitril was developed by Novartis and is marketed under the brand name Entresto. The compound was first approved by the U.S. Food and Drug Administration in July 2015 for use in patients with chronic heart failure.
The synthesis of (Z)2S,4R-Sacubitril involves several key steps that focus on achieving the desired stereochemistry and functional groups necessary for its activity. The synthetic route typically includes:
The synthesis may utilize various reagents and catalysts to facilitate reactions such as amide bond formation and cyclization, ensuring high yield and purity of the final compound.
The molecular formula for (Z)2S,4R-Sacubitril is C22H30N2O5S. Its structure features:
The key chemical reactions involved in the synthesis of (Z)2S,4R-Sacubitril include:
The reactions are typically conducted under controlled conditions to ensure selectivity and yield, often monitored using techniques such as high-performance liquid chromatography (HPLC).
(Z)2S,4R-Sacubitril exerts its effects by inhibiting neprilysin, an enzyme responsible for degrading natriuretic peptides, bradykinin, and angiotensin II. By inhibiting this enzyme:
This dual mechanism results in improved cardiac output and reduced symptoms of heart failure.
Clinical studies have demonstrated that sacubitril/valsartan significantly reduces the risk of hospitalization for heart failure and cardiovascular death compared to standard therapies.
(Z)2S,4R-Sacubitril is primarily used in clinical settings for:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: